3-Ethoxy-5,6,7,8-tetrahydroquinoline-2-carboxamide
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Overview
Description
3-Ethoxy-5,6,7,8-tetrahydroquinoline-2-carboxamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5,6,7,8-tetrahydroquinoline-2-carboxamide can be achieved through several methods. One common approach involves the condensation of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-1,2-pyran with acetal and ethyl orthoformate in the presence of boron trifluoride etherate. The resulting ethoxy-substituted tetrahydropyrans are then reacted with ammonia over a catalyst such as γ-aluminum oxide or platinized γ-aluminum oxide to form the corresponding tetrahydroquinolines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5,6,7,8-tetrahydroquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-Ethoxy-5,6,7,8-tetrahydroquinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5,6,7,8-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5,6,7,8-tetrahydroquinoline: Similar structure but lacks the ethoxy and carboxamide groups.
5,6,7,8-Tetrahydroquinoline: Basic structure without any substituents.
2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide: Similar structure with the carboxamide group at a different position.
Uniqueness
3-Ethoxy-5,6,7,8-tetrahydroquinoline-2-carboxamide is unique due to the presence of both the ethoxy and carboxamide groups. These functional groups contribute to its distinct chemical properties and potential biological activities. The combination of these groups in the quinoline scaffold enhances its versatility and applicability in various scientific fields.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-ethoxy-5,6,7,8-tetrahydroquinoline-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-10-7-8-5-3-4-6-9(8)14-11(10)12(13)15/h7H,2-6H2,1H3,(H2,13,15) |
InChI Key |
RCFUVRURUIDXHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C2CCCCC2=C1)C(=O)N |
Origin of Product |
United States |
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